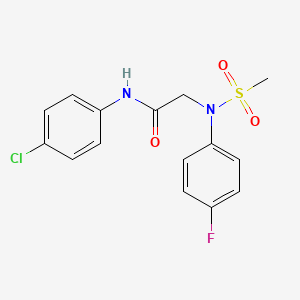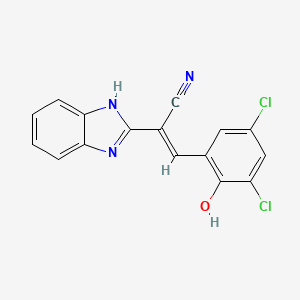![molecular formula C18H19N5O B6120823 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6120823.png)
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone, also known as PPQ-102, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. PPQ-102 belongs to the class of quinazolinone derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Mécanisme D'action
The mechanism of action of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone is not fully understood, but it has been shown to interact with various molecular targets, including DNA, RNA, and proteins. 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to inhibit the activity of phosphodiesterases, enzymes involved in the regulation of cyclic nucleotide levels.
Biochemical and Physiological Effects
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiapoptotic properties. The compound has been shown to reduce the production of proinflammatory cytokines and chemokines in vitro and in vivo. 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models of neurodegenerative diseases. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to inhibit apoptosis in various cell types, including cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has several advantages for lab experiments, including its high solubility in water and DMSO, its stability at room temperature, and its low toxicity in vitro and in vivo. However, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has some limitations, including its high cost and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone research, including its potential use as a therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to determine the optimal dose and administration route of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone, as well as its pharmacokinetic and pharmacodynamic properties. Additionally, studies are needed to investigate the potential side effects and drug interactions of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone. Finally, further studies are needed to elucidate the mechanism of action of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone and identify its molecular targets.
Méthodes De Synthèse
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone can be synthesized using a multistep process involving the reaction of 2-aminobenzonitrile with 2-chloroethylpiperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromopyridine. The final product can be obtained by cyclization of the intermediate with potassium carbonate in DMF.
Applications De Recherche Scientifique
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has shown promising results in various medical research applications, including cancer treatment, neuroprotection, and cardiovascular diseases. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of ischemia-reperfusion injury.
Propriétés
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18-14-5-1-2-6-15(14)20-16(21-18)13-22-9-11-23(12-10-22)17-7-3-4-8-19-17/h1-8H,9-13H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPNNGYKXCZAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}quinazolin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6120745.png)
![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6120759.png)
![N-bicyclo[2.2.1]hept-2-yl-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6120766.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6120767.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6120777.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6120784.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6120791.png)
![6-oxo-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6120793.png)
![2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B6120801.png)

![{[5-(2-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B6120834.png)

![ethyl 2-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6120847.png)
![4-chloro-6-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6120853.png)